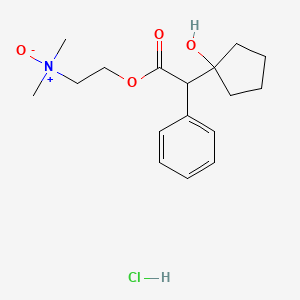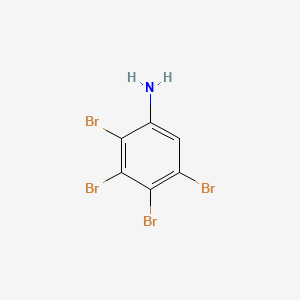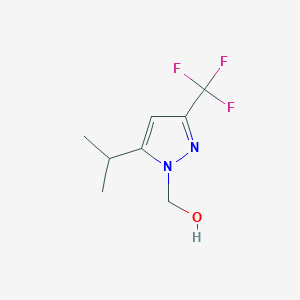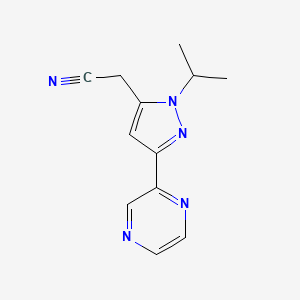
7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is structurally related to clobazam, a well-known benzodiazepine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione typically involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride under warm conditions . This reaction forms the benzodiazepine ring structure, which is then further processed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzodiazepine ring.
Reduction: This reaction can reduce double bonds or other functional groups within the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.
Wissenschaftliche Forschungsanwendungen
7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine chemistry and for the synthesis of new derivatives.
Biology: It is studied for its interactions with biological systems, particularly its binding to GABA receptors.
Medicine: It is investigated for its potential therapeutic effects, including anxiolytic, anticonvulsant, and sedative properties.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clobazam: 7-chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4-dione.
Diazepam: 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Lorazepam: 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Uniqueness
7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione is unique due to its specific substitution pattern on the benzodiazepine ring, which influences its pharmacological profile and binding affinity to GABA receptors
Eigenschaften
CAS-Nummer |
22316-34-3 |
|---|---|
Molekularformel |
C15H11ClN2O2 |
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-13-12(8-10)17-14(19)9-15(20)18(13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,19) |
InChI-Schlüssel |
ZKOXYPUFBCPMIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(C=CC(=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13429118.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13429119.png)

![5-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13429128.png)

![2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide](/img/structure/B13429135.png)
![4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13429143.png)
![(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13429151.png)

![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13429161.png)


![2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate](/img/structure/B13429169.png)
